molecular formula C10H17N3O B2901246 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202460-49-7

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2901246
M. Wt: 195.266
InChI Key: WFHXWPSNASQFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CP-55940 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves the reaction of cyclopentanone with ethyl acetoacetate to form 4-cyclopentyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-cyclopentyl-3-hydrazinobutanoic acid ethyl ester, which is cyclized with acetic anhydride to form the target compound.

Starting Materials
Cyclopentanone, Ethyl acetoacetate, Hydrazine hydrate, Acetic anhydride

Reaction
Step 1: Cyclopentanone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-cyclopentyl-3-oxobutanoic acid ethyl ester., Step 2: 4-cyclopentyl-3-oxobutanoic acid ethyl ester is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-cyclopentyl-3-hydrazinobutanoic acid ethyl ester., Step 3: 4-cyclopentyl-3-hydrazinobutanoic acid ethyl ester is cyclized with acetic anhydride in the presence of a base such as pyridine to form 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Mechanism Of Action

CP-55940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body and play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation.

Biochemical And Physiological Effects

CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic properties and can effectively reduce pain sensation. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

CP-55940 has several advantages and limitations for use in lab experiments. One of the main advantages is its potency, which allows for the use of lower concentrations in experiments. However, its high potency can also be a limitation, as it can lead to non-specific effects and potential toxicity.

Future Directions

There are several future directions for research on CP-55940. One potential direction is to explore its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for pain management and inflammation. Additionally, further research is needed to fully understand the mechanism of action of CP-55940 and its effects on the endocannabinoid system.

Scientific Research Applications

CP-55940 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been used to study the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

4-cyclopentyl-3-propan-2-yl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHXWPSNASQFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)N1C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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